molecular formula C16H24BrNO2 B12740137 (3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide CAS No. 1708930-15-7

(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide

Cat. No.: B12740137
CAS No.: 1708930-15-7
M. Wt: 342.27 g/mol
InChI Key: OVZUMPBMNBEYDM-FPSFNUPFSA-M
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Description

(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[222]octan-3-ol;bromide is a quaternary ammonium compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide typically involves the reaction of 1-azoniabicyclo[2.2.2]octane with 3-phenoxypropyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles such as hydroxide or cyanide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new quaternary ammonium compounds with different anions.

Scientific Research Applications

(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

The mechanism of action of (3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Dodecyltrimethylammonium bromide: Commonly used in laboratory research as a surfactant.

Uniqueness

(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide is unique due to its bicyclic structure, which provides enhanced stability and efficacy compared to other quaternary ammonium compounds. Its ability to form stable complexes with various drugs also sets it apart, making it a valuable compound in drug delivery research.

Properties

CAS No.

1708930-15-7

Molecular Formula

C16H24BrNO2

Molecular Weight

342.27 g/mol

IUPAC Name

(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide

InChI

InChI=1S/C16H24NO2.BrH/c18-16-13-17(10-7-14(16)8-11-17)9-4-12-19-15-5-2-1-3-6-15;/h1-3,5-6,14,16,18H,4,7-13H2;1H/q+1;/p-1/t14?,16-,17?;/m0./s1

InChI Key

OVZUMPBMNBEYDM-FPSFNUPFSA-M

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)O)CCCOC3=CC=CC=C3.[Br-]

Canonical SMILES

C1C[N+]2(CCC1C(C2)O)CCCOC3=CC=CC=C3.[Br-]

Origin of Product

United States

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